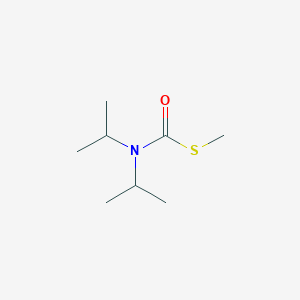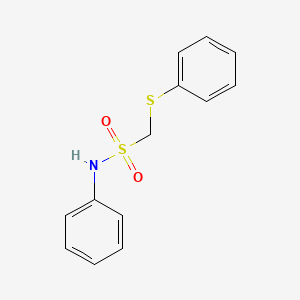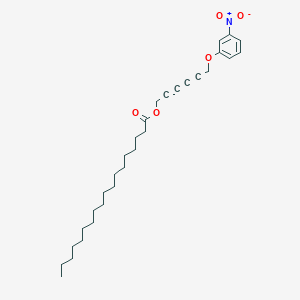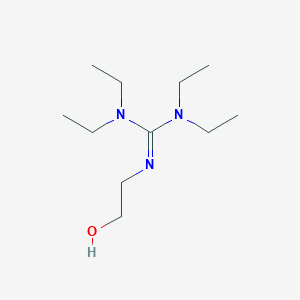![molecular formula C17H12N4 B14623527 2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile CAS No. 55752-09-5](/img/structure/B14623527.png)
2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile is a Schiff base compound characterized by the presence of an amino group and a diphenylmethylidene group attached to a but-2-enedinitrile backbone. Schiff bases are known for their versatility in coordination chemistry and their applications in various fields, including catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile typically involves the condensation reaction between diaminomaleonitrile and benzophenone. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitrile oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted Schiff bases.
Scientific Research Applications
2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile involves its ability to form stable complexes with metal ions. This is attributed to the presence of the Schiff base moiety, which can coordinate with metal centers. The compound’s biological activity is believed to be related to its interaction with cellular targets, leading to disruption of cellular processes and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-[(phenylmethylidene)amino]but-2-enedinitrile: Similar structure but with a phenyl group instead of a diphenyl group.
2-Amino-3-[(p-tolylmethylidene)amino]but-2-enedinitrile: Contains a p-tolyl group instead of a diphenyl group.
Uniqueness
2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile is unique due to the presence of the diphenylmethylidene group, which enhances its ability to form stable metal complexes and contributes to its distinct chemical and biological properties.
Properties
CAS No. |
55752-09-5 |
|---|---|
Molecular Formula |
C17H12N4 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-amino-3-(benzhydrylideneamino)but-2-enedinitrile |
InChI |
InChI=1S/C17H12N4/c18-11-15(20)16(12-19)21-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,20H2 |
InChI Key |
AKKYHOZFHHZNHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC(=C(C#N)N)C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



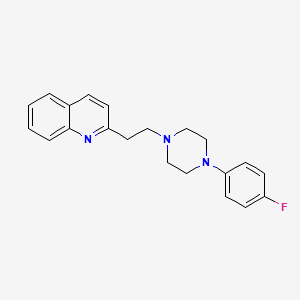

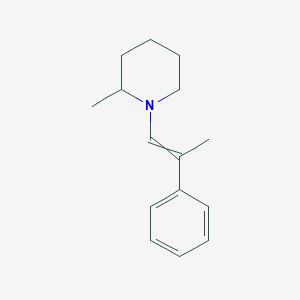

![4-{2-[4-(2-Methylbutyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14623489.png)
![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)
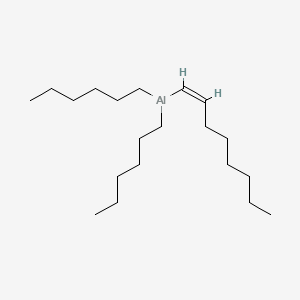
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)
